4-(benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine
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Overview
Description
4-(benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine is a heterocyclic compound that features a furan ring, an oxazole ring, and a benzenesulfonyl group
Preparation Methods
The synthesis of 4-(benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides.
N-Cyclohexylation:
Chemical Reactions Analysis
4-(benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan diols.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . Major products formed from these reactions include furan diols, amines, and substituted benzenesulfonyl derivatives .
Scientific Research Applications
4-(benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new antibacterial agents due to its ability to inhibit bacterial growth.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine involves the inhibition of bacterial enzymes, leading to the disruption of bacterial cell wall synthesis . The molecular targets include bacterial transpeptidases and other enzymes involved in cell wall biosynthesis .
Comparison with Similar Compounds
Similar compounds include other furan and oxazole derivatives, such as 2-furoic acid and 2-(furan-2-yl)-1,3-oxazole . Compared to these compounds, 4-(benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine exhibits unique antibacterial properties and a broader range of applications in medicinal chemistry .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-26(23,15-10-5-2-6-11-15)19-18(20-14-8-3-1-4-9-14)25-17(21-19)16-12-7-13-24-16/h2,5-7,10-14,20H,1,3-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQPVJAKPWTPAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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